
1-Butanone, 3-chloro-1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 3-chloro-1-(4-methoxyphenyl)- is an organic compound with the molecular formula C11H13ClO2 It is a derivative of butanone, featuring a chloro group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 3-chloro-1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzyl chloride with ethyl acetoacetate in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in acetone under reflux conditions. After the reaction, the mixture is cooled, and the product is extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 3-chloro-1-(4-methoxyphenyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Aldehydes or acids derived from the methoxy group.
Reduction: Alcohols formed from the reduction of the carbonyl group.
Applications De Recherche Scientifique
1-Butanone, 3-chloro-1-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Butanone, 3-chloro-1-(4-methoxyphenyl)- involves its interaction with various molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanone, 1-(4-chlorophenyl)-: Similar structure but lacks the methoxy group.
1-Butanone, 1-(4-methoxyphenyl)-: Similar structure but lacks the chloro group.
3-Chloro-2-butanone: Similar structure but lacks the methoxyphenyl group
Uniqueness
1-Butanone, 3-chloro-1-(4-methoxyphenyl)- is unique due to the presence of both chloro and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
654643-45-5 |
|---|---|
Formule moléculaire |
C11H13ClO2 |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
3-chloro-1-(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-8(12)7-11(13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3 |
Clé InChI |
NAVXGVHZHRNEER-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12540679.png)
![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
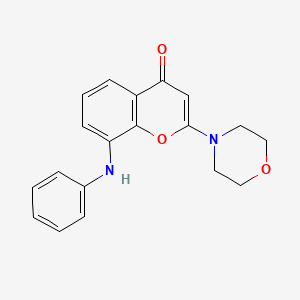
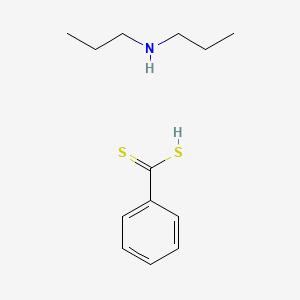
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
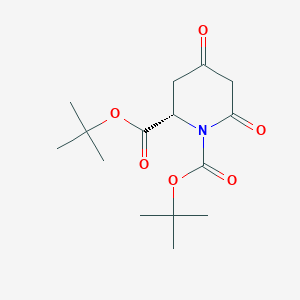
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
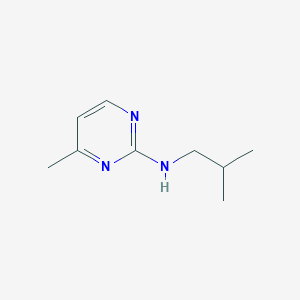
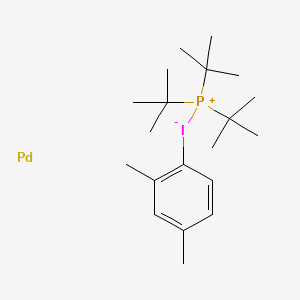
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
